(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate
Mycotrienin II is a natural product found in Streptomyces seoulensis with data available.
Brand Name:
Vulcanchem
CAS No.:
82189-04-6
VCID:
VC0017127
InChI:
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1
SMILES:
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3
Molecular Formula:
C36H50N2O8
Molecular Weight:
638.8 g/mol
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate
CAS No.: 82189-04-6
Cat. No.: VC0017127
Molecular Formula: C36H50N2O8
Molecular Weight: 638.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mycotrienin II is a natural product found in Streptomyces seoulensis with data available. |
|---|---|
| CAS No. | 82189-04-6 |
| Molecular Formula | C36H50N2O8 |
| Molecular Weight | 638.8 g/mol |
| IUPAC Name | [(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
| Standard InChI | InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
| Standard InChI Key | VVJDHJZQBGWPEQ-UOZMSBJPSA-N |
| Isomeric SMILES | C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
| SMILES | CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
| Canonical SMILES | CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
| Appearance | Pale yellow powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator